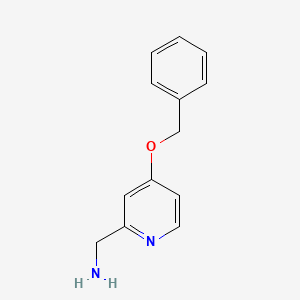
(4-phenylmethoxypyridin-2-yl)methanamine
Vue d'ensemble
Description
(4-phenylmethoxypyridin-2-yl)methanamine is an organic compound with the molecular formula C12H14N2O. It is a derivative of pyridine, featuring a benzyloxy group at the 4-position and a methanamine group at the 2-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-phenylmethoxypyridin-2-yl)methanamine typically involves the following steps:
Starting Materials: The synthesis begins with 4-hydroxypyridine and benzyl bromide.
Formation of Benzyloxy Group: 4-hydroxypyridine reacts with benzyl bromide in the presence of a base such as potassium carbonate to form 4-benzyloxypyridine.
Introduction of Methanamine Group: The 4-benzyloxypyridine is then subjected to a reaction with formaldehyde and ammonium chloride under reductive amination conditions to introduce the methanamine group at the 2-position.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(4-phenylmethoxypyridin-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the benzyloxy group to a benzyl group.
Substitution: The methanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of benzyl-substituted pyridines.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Applications De Recherche Scientifique
(4-phenylmethoxypyridin-2-yl)methanamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators.
Materials Science: It is employed in the development of novel materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of (4-phenylmethoxypyridin-2-yl)methanamine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to its target, while the methanamine group can participate in hydrogen bonding and electrostatic interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-(Benzyloxy)pyridin-3-yl)methanamine
- (4-(Benzyloxy)pyridin-2-yl)ethanamine
- (4-(Benzyloxy)pyridin-2-yl)propanamine
Uniqueness
(4-phenylmethoxypyridin-2-yl)methanamine is unique due to the specific positioning of the benzyloxy and methanamine groups, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and binding characteristics, making it valuable for specific applications in medicinal chemistry and materials science .
Propriétés
Formule moléculaire |
C13H14N2O |
|---|---|
Poids moléculaire |
214.26 g/mol |
Nom IUPAC |
(4-phenylmethoxypyridin-2-yl)methanamine |
InChI |
InChI=1S/C13H14N2O/c14-9-12-8-13(6-7-15-12)16-10-11-4-2-1-3-5-11/h1-8H,9-10,14H2 |
Clé InChI |
AHSTYWKFBZIPLI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC(=NC=C2)CN |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













